molecular formula C13H9NO3 B12616855 3'-Nitro[1,1'-biphenyl]-3-carbaldehyde CAS No. 893743-08-3

3'-Nitro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12616855
CAS No.: 893743-08-3
M. Wt: 227.21 g/mol
InChI Key: LEXUSHONXSYRMN-UHFFFAOYSA-N
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Description

3’-Nitro[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C13H9NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the benzene rings at the 3’ position, and an aldehyde group is attached to the same ring at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Nitro[1,1’-biphenyl]-3-carbaldehyde typically involves the nitration of biphenyl derivatives followed by formylation. One common method is the nitration of 3-bromobiphenyl to form 3-bromo-3’-nitrobiphenyl, which is then subjected to a formylation reaction using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield 3’-Nitro[1,1’-biphenyl]-3-carbaldehyde .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’-Nitro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Reduction: 3’-Amino[1,1’-biphenyl]-3-carbaldehyde.

    Oxidation: 3’-Nitro[1,1’-biphenyl]-3-carboxylic acid.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Nitro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl scaffolds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3’-Nitro[1,1’-biphenyl]-3-carbaldehyde is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. These interactions can affect molecular targets such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3’-nitro-1,1’-biphenyl: Similar structure with a methoxy group instead of an aldehyde group.

    4-Nitrobiphenyl: Lacks the aldehyde group but has a nitro group at the 4 position.

    3’-Amino[1,1’-biphenyl]-3-carbaldehyde: Formed by the reduction of the nitro group to an amino group.

Uniqueness

3’-Nitro[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both nitro and aldehyde groups on the biphenyl scaffold. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

893743-08-3

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

3-(3-nitrophenyl)benzaldehyde

InChI

InChI=1S/C13H9NO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-9H

InChI Key

LEXUSHONXSYRMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C=O

Origin of Product

United States

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